molecular formula C23H23N2S2.I<br>C23H23IN2S2 B7759717 Dithiazanine iodide

Dithiazanine iodide

Cat. No. B7759717
M. Wt: 518.5 g/mol
InChI Key: MNQDKWZEUULFPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiazanine iodide is a chemical compound that belongs to the group of polymethine dyes . It is used as a veterinary anthelmintic for dogs . It is a highly toxic chemical, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion .


Molecular Structure Analysis

The molecular formula of Dithiazanine iodide is C23H23IN2S2 . The molecular weight is 518.48 g/mol . The structure includes two benzothiazole rings connected by a polymethine bridge .


Chemical Reactions Analysis

Dithiazanine iodide is an amine and organosulfide . Organosulfides are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .


Physical And Chemical Properties Analysis

Dithiazanine iodide appears as green, needle-like crystals . It does not react rapidly with air or water . When heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

Scientific Research Applications

Cancer Research

Dithiazanine Iodide has been used in cancer research, particularly in the study of pancreatic ductal adenocarcinoma (PDAC). It suppresses mitochondrial function to strongly inhibit PDAC growth both in-vitro and in-vivo, producing a marked increase in survival . The compound preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain .

Anthelmintic Treatment

Dithiazanine Iodide is a highly potent anthelmintic, introduced in 1959 for the treatment of strongyloid worms and whipworms . However, its use is severely limited due to its toxicity .

Treatment of Trichuriasis

Dithiazanine Iodide has been used to treat trichuriasis. In a study involving 164 patients, doses of 200 mg thrice daily for five days cured 97% of the patients .

Treatment of Ascariasis

The compound has also been used to treat ascariasis. In a study involving 42 persons, there was a 97% reduction in the egg-count of these patients, and 28 of them showed complete elimination of the infection .

Treatment of Strongyloidiasis

Strongyloidiasis was eliminated in 16 out of a group of 18 patients treated with Dithiazanine Iodide for 5 to 21 days .

Treatment of Enterobiasis

Enterobiasis was treated in 35 boys under conditions showing that 100 mg of Dithiazanine Iodide thrice daily for five days sufficed for cure in all cases .

Treatment of Hookworm Infection

Hookworm infection was found present in 39 of the preceding groups of patients being treated for other helminthiases; the treatment incidentally caused reductions of the hookworm egg counts .

Safety and Hazards

Dithiazanine iodide is highly toxic by mouth . It is poisonous if swallowed, or if dust is inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Dithiazanine iodide has shown anticancer properties in vitro and is associated with decreased mitochondrial electron transport protein expression, as well as cellular ATP depletion in cholangiocarcinoma cells . These results support the potential use of the compound as a therapy for the disease .

properties

IUPAC Name

3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-[5-[3-ethyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dithiazanine iodide
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Dithiazanine iodide
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Dithiazanine iodide
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Dithiazanine iodide
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Dithiazanine iodide

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